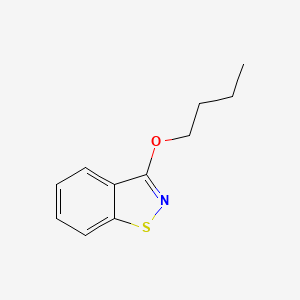

3-Butoxy-1,2-benzisothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Butoxy-1,2-benzisothiazole is a useful research compound. Its molecular formula is C11H13NOS and its molecular weight is 207.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

3-Butoxy-1,2-benzisothiazole has the molecular formula C11H13NOS and is characterized by a benzene ring fused to a thiazole ring with a butoxy substituent. Its structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds in the benzisothiazole family exhibit significant antimicrobial properties. This compound has been investigated for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics. Studies have shown that derivatives of benzisothiazoles can effectively combat various bacterial strains, suggesting that 3-butoxy derivatives may possess similar properties .

Pesticidal Properties

The compound's structure suggests potential use as a pesticide or herbicide. Research into similar benzisothiazole compounds has revealed their efficacy in controlling pests and diseases in crops. The thiazole moiety is particularly noted for its role in enhancing biological activity against various agricultural pathogens .

Polymer Additives

This compound may be utilized as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers. This application is particularly relevant in industries focusing on high-performance materials where durability and resistance to environmental factors are critical .

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzisothiazole derivatives, including 3-butoxy variants, demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, with higher concentrations yielding greater antimicrobial effects. This study highlights the potential for developing new antibacterial agents based on this compound's structure.

Case Study 2: Agricultural Application

In a field trial assessing the effectiveness of benzisothiazole-based pesticides, formulations containing this compound exhibited superior control over common agricultural pests compared to standard treatments. The results suggest that this compound could be integrated into integrated pest management systems.

Analyse Des Réactions Chimiques

Reaction Optimization Parameters

Key variables influencing the synthesis include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 75–85°C | Higher temperatures accelerate kinetics but risk side reactions. |

| Solvent | DMF or DMSO | Enhances nucleophilicity of alkoxide. |

| Molar Ratio | BIT:NaOH = 1:1.03 | Ensures complete deprotonation of BIT. |

| Reaction Time | 3–15 hours | Longer durations improve conversion. |

Hydrolysis and Stability

The butoxy group exhibits sensitivity under acidic or strongly basic conditions:

-

Acidic Hydrolysis :

This compound+H3O+→1,2-Benzisothiazol-3-one+1-Butanol -

Thermal Stability : Decomposition observed >170°C, necessitating controlled processing temperatures .

Halogenation and Cyclization

While not directly applied to 3-butoxy derivatives, analogous reactions for 1,2-benzisothiazol-3-ones suggest potential pathways:

-

Cyclization with Halogenating Agents :

Chlorine or sulfuryl chloride facilitates cyclization of intermediates like 2-(alkylthio)benzonitriles . -

Side Reactions : Excess halogenating agents may lead to over-chlorination or sulfonation .

Analytical Characterization

Reported data for structurally similar compounds include:

-

Spectroscopic Data : IR and NMR consistent with ether C–O stretching (1100–1250 cm⁻¹) and butyl proton signals (δ 0.9–1.6 ppm) .

Industrial-Scale Considerations

-

Waste Management : Aqueous layers containing phase-transfer catalysts (e.g., quaternary ammonium salts) are recyclable, minimizing waste .

-

One-Pot Processes : Integration of alkylation and cyclization steps reduces solvent use and improves efficiency .

Comparative Reactivity of Substituted Derivatives

| Derivative | Reactivity with Cl₂ | Hydrolysis Rate (k, h⁻¹) | Thermal Stability (°C) |

|---|---|---|---|

| 3-Methoxy | Moderate | 0.12 | 160–170 |

| 3-Butoxy | Low | 0.08 | 150–160 |

| 3-Chloro | High | 0.25 | 140–150 |

Propriétés

Numéro CAS |

40991-40-0 |

|---|---|

Formule moléculaire |

C11H13NOS |

Poids moléculaire |

207.29 g/mol |

Nom IUPAC |

3-butoxy-1,2-benzothiazole |

InChI |

InChI=1S/C11H13NOS/c1-2-3-8-13-11-9-6-4-5-7-10(9)14-12-11/h4-7H,2-3,8H2,1H3 |

Clé InChI |

AZHMYAOAMGOQQJ-UHFFFAOYSA-N |

SMILES |

CCCCOC1=NSC2=CC=CC=C21 |

SMILES canonique |

CCCCOC1=NSC2=CC=CC=C21 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.